

Chemical structure and properties of Tubulin inhibitor 30

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As the query "**Tubulin inhibitor 30**" can refer to several distinct chemical entities, this guide provides a comprehensive overview of the prominent compounds identified by this nomenclature in scientific literature. Each section is dedicated to a specific inhibitor, detailing its chemical structure, properties, and associated experimental data.

J30: An Orally Active Indoline-Sulfonamide

J30 is a potent, orally active tubulin inhibitor that has demonstrated significant activity against various human cancer cell lines.[1]

Chemical Structure and Properties

- Systematic Name: N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]isonicotinamide[1]
- Molecular Formula: C21H19N3O4S
- Molecular Weight: 409.46 g/mol [1]

Biological Activity

J30 disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase.[1] Its inhibitory effects are potent, with reported IC50 values in the nanomolar range.



Assay	IC50	Cell Line
Tubulin Polymerization Inhibition	15-20 nM	-

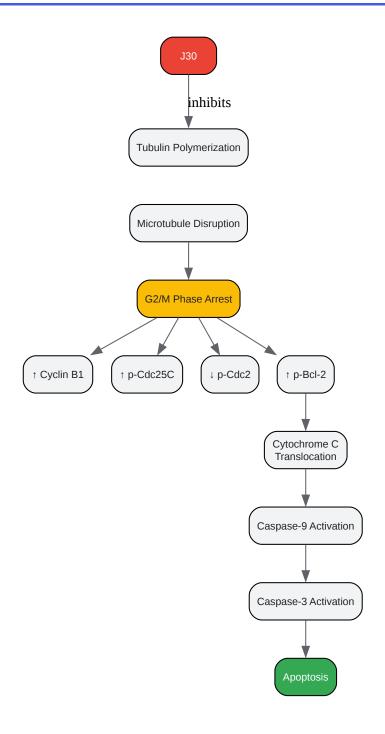
Table 1: Quantitative data for J30's biological activity.[1]

Mechanism of Action and Signaling Pathway

J30 functions by binding to the colchicine binding site on β -tubulin, which inhibits the polymerization of tubulin into microtubules.[2] This disruption of the microtubule network leads to mitotic arrest and subsequent apoptosis. The apoptotic signaling pathway induced by J30 involves several key events:

- G2/M Phase Arrest: J30 treatment results in an accumulation of cells in the G2/M phase of the cell cycle.[2]
- Mitotic Marker Expression: This cell cycle arrest is accompanied by the appearance of the specific mitotic marker, MPM-2.[2]
- Cell Cycle Protein Modulation: Key proteins that regulate the cell cycle are affected, including the up-regulation of cyclin B1, phosphorylation of Cdc25C, and dephosphorylation of Cdc2.
 [2]
- Apoptotic Cascade Activation: J30 triggers the intrinsic apoptotic pathway, characterized by Bcl-2 phosphorylation, cytochrome C translocation from the mitochondria to the cytosol, and the subsequent activation of caspase-9 and caspase-3.[2]





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Signaling pathway of J30 leading to G2/M arrest and apoptosis.

Experimental Protocols

Tubulin Polymerization Assay: The inhibition of tubulin polymerization is a key measure of the activity of compounds like J30. A typical protocol involves:

• Bovine brain tubulin is purified.



- The tubulin solution is mixed with a fluorescence-based reporter.
- The test compound (J30) at various concentrations is added to the tubulin solution.
- Polymerization is initiated by raising the temperature to 37°C.
- The change in fluorescence, which is proportional to the amount of polymerized tubulin, is monitored over time using a fluorometer.
- The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.

Tubulin inhibitor 30 (Compound 15)

This compound is a tubulin assembly inhibitor that has also been shown to induce ferroptosis, a form of programmed cell death dependent on iron.[3]

Chemical Structure and Properties

The specific chemical structure for "**Tubulin inhibitor 30** (Compound 15)" is not readily available in the provided search results.

Molecular Weight: 405.40 g/mol [3]

Biological Activity

This inhibitor demonstrates potent cytotoxic effects against several cancer cell lines and inhibits tubulin assembly.[3]

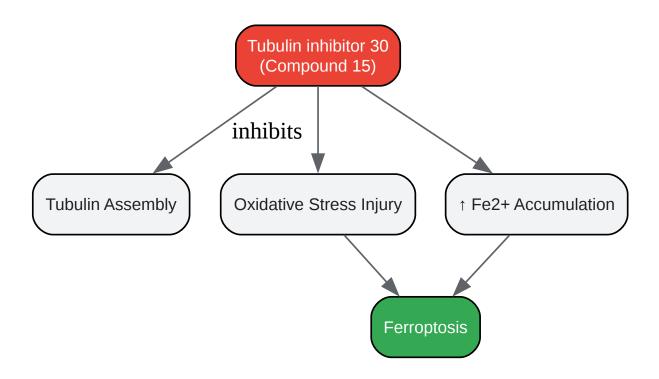
Assay	IC50	Cell Line
Tubulin Assembly Inhibition	0.52 μΜ	-
Cell Viability	4.0 nM	MCF-7 (Breast Cancer)
Cell Viability	10.06 nM	U-87 MG (Glioblastoma)
Cell Viability	2.852 nM	OVCAR-3 (Ovarian Cancer)



Table 2: Quantitative data for **Tubulin inhibitor 30** (Compound 15).[3]

Mechanism of Action

In addition to inhibiting tubulin polymerization, this compound induces ferroptosis, which is characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS). In vivo studies have shown that it causes oxidative stress injury and an accumulation of Fe2+ in mice.[3]



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Mechanism of action for **Tubulin inhibitor 30** (Compound 15).

Experimental Protocols

Cell Viability Assay (MTT Assay):

- Cancer cells (e.g., MCF-7, U-87 MG, OVCAR-3) are seeded in 96-well plates and allowed to adhere overnight.
- The cells are treated with various concentrations of **Tubulin inhibitor 30** (Compound 15) for a specified period (e.g., 48 hours).[3]



- After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
- The plates are incubated to allow the formazan crystals to form.
- The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Benzo[b]thiophene Derivative (Compound 30)

This class of compounds represents a structural modification of the well-known tubulin inhibitor Combretastatin A-4 (CA-4), where the trimethoxyphenyl (TMP) ring is replaced by a benzo[b]thiophene moiety.[2]

Chemical Structure and Properties

The core structure is a benzo[b]thiophene that mimics the A-ring of CA-4. Specific substitutions on the benzo[b]thiophene and the other aromatic ring would define the exact molecule.

Biological Activity

These derivatives exhibit potent inhibition of tubulin polymerization and have a significantly higher binding affinity for the colchicine site compared to CA-4.[2]

Property	Value
Binding Affinity to Colchicine Site	5 times stronger than CA-4

Table 3: Property of Benzo[b]thiophene Derivative (Compound 30).[2]

Indole-Heterocycle Hybrid (St. 30)



This compound is an indole-based molecule hybridized with a furan ring, designed as a tubulin polymerization inhibitor.[4]

Chemical Structure and Properties

The general structure features an indole core linked to a furan ring.

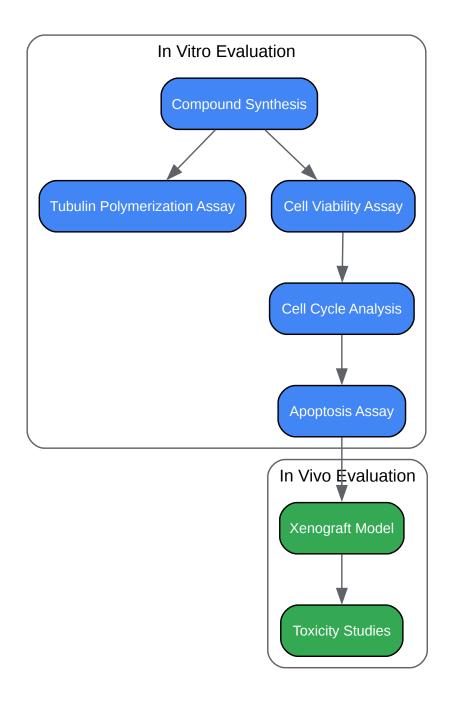
Biological Activity

St. 30 has been shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization.[4]

Activity	Observation	Cell Line
Cell Cycle Arrest	G2/M Phase	A549 (Lung Cancer)
Tubulin Polymerization	Inhibitory Activity	-

Table 4: Biological activities of St. 30.[4]





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General experimental workflow for evaluating tubulin inhibitors.

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